3,5-Dimethoxyflavone
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Overview
Description
3,5-Dimethoxyflavone is a flavonoid compound characterized by the presence of two methoxy groups attached to the flavone structure. Flavonoids are a diverse group of plant secondary metabolites known for their wide range of biological activities. This compound is found in various plants and has been studied for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxyflavone typically involves the selective O-alkylation and dealkylation of flavonoids. One common method starts with 3-hydroxy-5,7,8-trimethoxyflavone, which undergoes selective demethylation using anhydrous aluminum bromide in acetonitrile to yield 3,5-dihydroxy-7,8-dimethoxyflavone. This intermediate is then converted into this compound through further reactions .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from plant sources, such as Amomum paratsaoko. The compound is separated and purified using techniques like silica gel chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC). The structure is confirmed using spectroscopic methods such as infrared (IR), ultraviolet (UV), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethoxyflavone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydroflavones or other reduced forms.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions include various hydroxylated, methylated, or demethylated flavones .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,5-Dimethoxyflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Comparison with Similar Compounds
3,5-Dimethoxyflavone can be compared with other similar compounds, such as:
Tricin (5,7,4′-trihydroxy-3′,5′-dimethoxyflavone): Known for its anticancer and anti-inflammatory properties.
5-Hydroxy-3,7-dimethoxyflavone: Exhibits inhibitory activity against calcium signal-mediated cell-cycle regulation.
3,5-Dihydroxy-4′,7-dimethoxyflavone: Studied for its antileishmanial activity.
Uniqueness: this compound stands out due to its specific methoxy group arrangement, which contributes to its unique biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3,5-dimethoxy-2-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-12-9-6-10-13-14(12)15(18)17(20-2)16(21-13)11-7-4-3-5-8-11/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYYOHQNXPDGGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C(=C(O2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901000666 |
Source
|
Record name | 3,5-Dimethoxy-2-phenyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901000666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79689-16-0 |
Source
|
Record name | 3,5-Dimethoxy-2-phenyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901000666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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